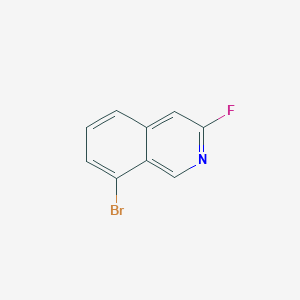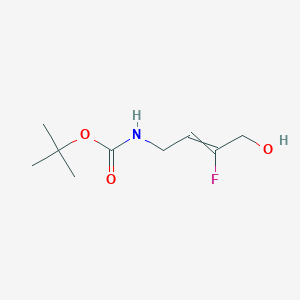
Tert-butyl-3-fluoro-4-hydroxybut-2-enylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl-3-fluoro-4-hydroxybut-2-enylcarbamate is a chemical compound with a unique structure that includes a tert-butyl group, a fluoro group, and a hydroxy group attached to a butenylcarbamate backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl-3-fluoro-4-hydroxybut-2-enylcarbamate typically involves the reaction of tert-butyl carbamate with a fluoro-substituted butenyl alcohol under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the formation of the desired product. For example, the use of a base such as sodium hydride or potassium carbonate can help deprotonate the alcohol, allowing it to react with the carbamate .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been shown to be effective in the synthesis of similar compounds, providing a more sustainable and scalable approach compared to traditional batch processes .
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl-3-fluoro-4-hydroxybut-2-enylcarbamate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The fluoro group can be reduced to a hydrogen atom under specific conditions.
Substitution: The fluoro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of appropriate solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while substitution of the fluoro group with an amine can produce an amino-substituted carbamate .
Wissenschaftliche Forschungsanwendungen
Tert-butyl-3-fluoro-4-hydroxybut-2-enylcarbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of tert-butyl-3-fluoro-4-hydroxybut-2-enylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro group can enhance the compound’s binding affinity to its target, while the hydroxy group can participate in hydrogen bonding interactions. These interactions can modulate the activity of the target protein, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tert-butyl-3-fluoro-4-hydroxyphenylcarbamate: Similar structure but with a phenyl group instead of a butenyl group.
Tert-butyl-3-fluoro-4-hydroxybutylcarbamate: Similar structure but with a butyl group instead of a butenyl group.
Uniqueness
Tert-butyl-3-fluoro-4-hydroxybut-2-enylcarbamate is unique due to the presence of both a fluoro and a hydroxy group on a butenyl backbone, which can provide distinct reactivity and binding properties compared to similar compounds. This uniqueness makes it valuable in the design of new chemical entities for various applications .
Eigenschaften
Molekularformel |
C9H16FNO3 |
|---|---|
Molekulargewicht |
205.23 g/mol |
IUPAC-Name |
tert-butyl N-(3-fluoro-4-hydroxybut-2-enyl)carbamate |
InChI |
InChI=1S/C9H16FNO3/c1-9(2,3)14-8(13)11-5-4-7(10)6-12/h4,12H,5-6H2,1-3H3,(H,11,13) |
InChI-Schlüssel |
DVEMVHCJYUKOPX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCC=C(CO)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


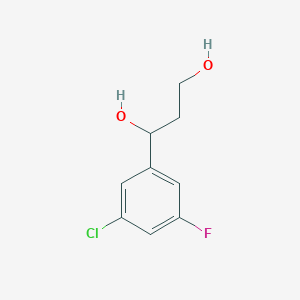

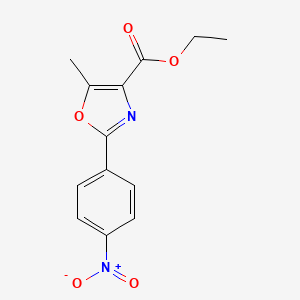
![Methyl 8-Chloro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B13679870.png)



![(2S,4R)-4-Hydroxy-N-[2-hydroxy-4-(4-methyl-5-thiazolyl)benzyl]pyrrolidine-2-carboxamide Hydrochloride](/img/structure/B13679899.png)
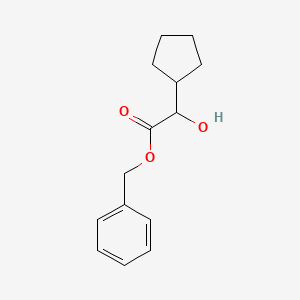
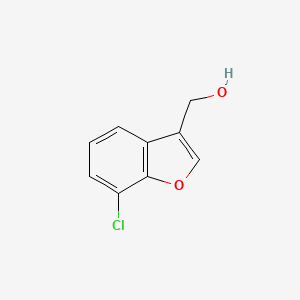
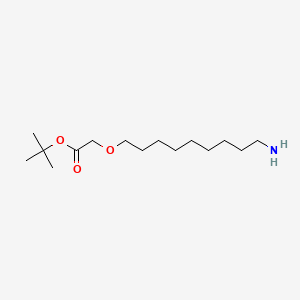
![methyl 5-methyl-2-[3-(trifluoromethyl)phenyl]-1H-imidazole-4-carboxylate](/img/structure/B13679915.png)
![6,8-Dichloro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13679916.png)
